molecular formula C20H16BrN3O4 B15016241 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15016241
M. Wt: 442.3 g/mol
InChI Key: WXBWVDKNLSZIQO-WSDLNYQXSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a methoxy-nitrophenyl group linked through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromonaphthalene moiety can intercalate with DNA, while the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromonaphthalene and methoxy-nitrophenyl groups in 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H16BrN3O4/c1-28-19-9-7-15(24(26)27)10-14(19)12-22-23-20(25)11-13-6-8-18(21)17-5-3-2-4-16(13)17/h2-10,12H,11H2,1H3,(H,23,25)/b22-12+

InChI Key

WXBWVDKNLSZIQO-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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